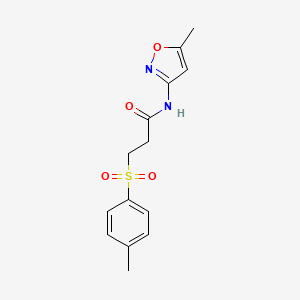

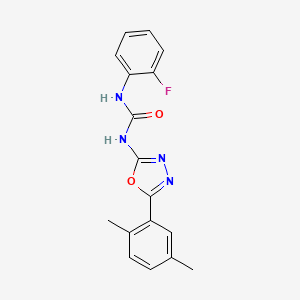

![molecular formula C9H9N3O3 B2704451 methyl 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate CAS No. 2117371-21-6](/img/structure/B2704451.png)

methyl 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate” is a chemical compound that belongs to the class of heterocyclic compounds known as 1H-pyrazolo[3,4-b]pyridines . This class of compounds has been the subject of extensive research due to their potential biomedical applications .

Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]pyridines, including “this compound”, consists of a pyrazole ring fused with a pyridine ring . These compounds can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . The diversity of the substituents present at positions N1, C3, C4, C5, and C6 contributes to the structural diversity of these compounds .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Analysis

Novel Guanine Analogue Synthesis : A research effort detailed the synthesis of a new guanine analogue through a series of chemical reactions starting with methyl 3-(methoxy-carbonylmethyl)pyrazole-4-carboxylate. Although the resultant compound did not exhibit potent antiviral activity like its intended model, this work highlights the synthetic versatility of pyrazolo[3,4-b]pyridine derivatives for generating nucleoside analogs (Ehler, Robins, & Meyer, 1977).

Advanced Material Development : A study on the synthesis, spectral analysis, quantum studies, and thermodynamic properties of a novel compound related to methyl 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate provided insights into its potential for applications in nonlinear optics (NLO) and other advanced materials. The compound exhibited promising properties for future technological applications (Halim & Ibrahim, 2022).

Electronic and Photovoltaic Properties : Research into pyrazolo[4,3-b] pyridine derivatives containing methoxy and hydroxy phenyl groups explored their potential in electronic devices. The thermal stability and optical band gap measurements of these compounds suggested their applicability in semiconducting materials and photovoltaic devices (El-Menyawy, Zedan, & Nawar, 2019).

Catalytic Applications : Another study introduced 1-(carboxymethyl)pyridinium iodide as a catalyst for the synthesis of pyranopyrazole derivatives, demonstrating the utility of pyrazolo[3,4-b]pyridine derivatives in facilitating efficient, green chemical reactions under solvent-free conditions. This catalytic approach underscores the environmental benefits and efficiency of using such compounds in chemical synthesis (Moosavi‐Zare et al., 2016).

Biomedical Research : A comprehensive review on 1H-Pyrazolo[3,4-b]pyridines covered the synthesis, tautomeric diversity, and biomedical applications of these compounds. Highlighting the extensive research interest in their properties and potential uses, this review underscores the significance of this compound derivatives in developing new therapeutic agents (Donaire-Arias et al., 2022).

Wirkmechanismus

It’s worth noting that 1h-pyrazolo[3,4-b]pyridine derivatives, to which this compound belongs, have been the subject of numerous studies due to their close similarity with the purine bases adenine and guanine . This class of compounds has attracted the interest of medicinal chemists, and more than 300,000 structures of 1H-pyrazolo[3,4-b]pyridines have been described .

The synthesis methods for 1H-pyrazolo[3,4-b]pyridine derivatives have been systematized according to the method to assemble the pyrazolopyridine system . The biomedical applications of such compounds are diverse, but the specific targets and mode of action can vary greatly depending on the exact structure and substituents present in the compound .

Eigenschaften

IUPAC Name |

methyl 6-methoxy-2H-pyrazolo[3,4-b]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-14-6-4-3-5-7(9(13)15-2)11-12-8(5)10-6/h3-4H,1-2H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFKGQWIPIUEMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=NNC(=C2C=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

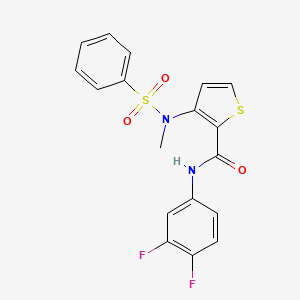

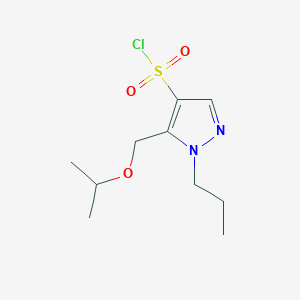

![6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-ol](/img/structure/B2704368.png)

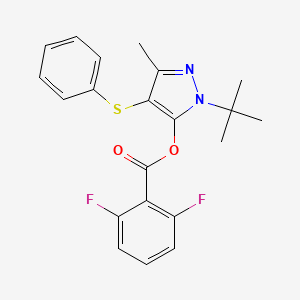

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2704371.png)

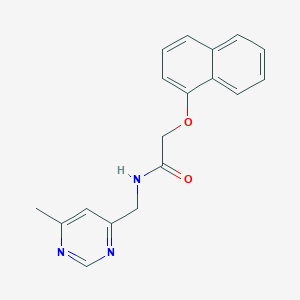

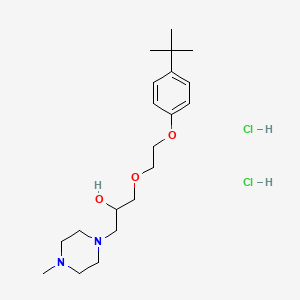

![[Naphthalen-1-yl(phenyl)methyl]hydrazine](/img/structure/B2704374.png)

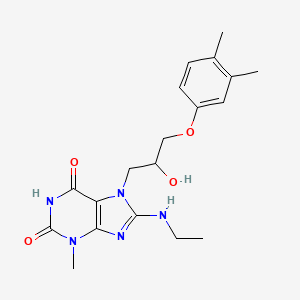

![N-(2-fluorobenzyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2704386.png)

![7-butyl-N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2704390.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2704391.png)